molecular formula C14H7ClN2OS2 B4304766 5-(3-chloro-1-benzothiophen-2-yl)-3-(2-thienyl)-1,2,4-oxadiazole

5-(3-chloro-1-benzothiophen-2-yl)-3-(2-thienyl)-1,2,4-oxadiazole

Cat. No.: B4304766
M. Wt: 318.8 g/mol
InChI Key: RYUYPUXELXAKSS-UHFFFAOYSA-N
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Description

5-(3-chloro-1-benzothiophen-2-yl)-3-(2-thienyl)-1,2,4-oxadiazole is a heterocyclic compound that contains a benzothiophene, thiophene, and oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-chloro-1-benzothiophen-2-yl)-3-(2-thienyl)-1,2,4-oxadiazole typically involves the following steps:

    Formation of Benzothiophene and Thiophene Precursors: The starting materials, 3-chlorobenzothiophene and 2-thiophene, are synthesized or purchased from commercial suppliers.

    Cyclization Reaction: The precursors undergo a cyclization reaction to form the oxadiazole ring. This can be achieved using reagents such as hydrazine hydrate and carbon disulfide under reflux conditions.

    Final Coupling: The final step involves coupling the benzothiophene and thiophene moieties to form the desired compound. This can be done using palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in substitution reactions, particularly electrophilic aromatic substitution, due to the presence of the benzothiophene and thiophene rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of reduced thiophene or benzothiophene derivatives.

    Substitution: Halogenated derivatives of the parent compound.

Scientific Research Applications

Chemistry

    Organic Synthesis: Used as a building block for the synthesis of more complex molecules.

Biology

    Antimicrobial Agents: Studied for potential antimicrobial properties.

    Enzyme Inhibition: Potential use as an enzyme inhibitor in biochemical research.

Medicine

    Drug Development: Investigated for potential therapeutic applications, including anti-inflammatory and anticancer properties.

Industry

    Materials Science: Used in the development of organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of 5-(3-chloro-1-benzothiophen-2-yl)-3-(2-thienyl)-1,2,4-oxadiazole would depend on its specific application. For example, as an antimicrobial agent, it might disrupt bacterial cell membranes or inhibit essential enzymes. As a drug candidate, it could interact with specific molecular targets such as receptors or enzymes, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    5-(2-thienyl)-1,2,4-oxadiazole: Lacks the benzothiophene moiety.

    3-(2-thienyl)-1,2,4-oxadiazole: Lacks the benzothiophene and chloro substituent.

    5-(3-chloro-1-benzothien-2-yl)-1,2,4-oxadiazole: Lacks the thiophene moiety.

Uniqueness

The presence of both benzothiophene and thiophene moieties in 5-(3-chloro-1-benzothiophen-2-yl)-3-(2-thienyl)-1,2,4-oxadiazole may confer unique electronic and steric properties, making it distinct from other similar compounds

Properties

IUPAC Name

5-(3-chloro-1-benzothiophen-2-yl)-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7ClN2OS2/c15-11-8-4-1-2-5-9(8)20-12(11)14-16-13(17-18-14)10-6-3-7-19-10/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYUYPUXELXAKSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(S2)C3=NC(=NO3)C4=CC=CS4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-(3-chloro-1-benzothiophen-2-yl)-3-(2-thienyl)-1,2,4-oxadiazole
Reactant of Route 2
Reactant of Route 2
5-(3-chloro-1-benzothiophen-2-yl)-3-(2-thienyl)-1,2,4-oxadiazole
Reactant of Route 3
5-(3-chloro-1-benzothiophen-2-yl)-3-(2-thienyl)-1,2,4-oxadiazole
Reactant of Route 4
5-(3-chloro-1-benzothiophen-2-yl)-3-(2-thienyl)-1,2,4-oxadiazole
Reactant of Route 5
5-(3-chloro-1-benzothiophen-2-yl)-3-(2-thienyl)-1,2,4-oxadiazole
Reactant of Route 6
5-(3-chloro-1-benzothiophen-2-yl)-3-(2-thienyl)-1,2,4-oxadiazole

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